molecular formula C9H12O2 B7906477 2-(Hydroxymethyl)-4,6-dimethylphenol CAS No. 4397-13-1

2-(Hydroxymethyl)-4,6-dimethylphenol

Cat. No.: B7906477
CAS No.: 4397-13-1
M. Wt: 152.19 g/mol
InChI Key: MWGGRRBSDWVAEF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4,6-dimethylphenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4,6-dimethylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 4,6-dimethylphenol using formaldehyde in the presence of a basic catalyst. The reaction typically proceeds as follows:

    Starting Material: 4,6-dimethylphenol

    Reagent: Formaldehyde (aqueous solution)

    Catalyst: Sodium hydroxide or another suitable base

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-40°C.

The reaction mechanism involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of 4,6-dimethylphenol) on the electrophilic carbon of formaldehyde, leading to the formation of the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, resulting in higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxymethyl group can be reduced to a methyl group (-CH3) using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4,6-dimethylphenol

    Reduction: 2-(Methyl)-4,6-dimethylphenol

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., 2-(Hydroxymethyl)-4,6-dimethyl-3-nitrophenol)

Scientific Research Applications

2-(Hydroxymethyl)-4,6-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

    Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and cross-linking reactions.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

2-(Hydroxymethyl)-4,6-dimethylphenol can be compared with other similar compounds, such as:

    4-Hydroxymethylphenol: Lacks the additional methyl groups, resulting in different reactivity and applications.

    2,4,6-Trimethylphenol:

    2-(Hydroxymethyl)-4-methylphenol: Has only one methyl group, leading to variations in its physical and chemical properties.

Uniqueness

The presence of both hydroxymethyl and dimethyl groups in this compound imparts unique reactivity and versatility, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-4,6-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,10-11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGGRRBSDWVAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4397-13-1
Record name 2,4-Dimethyl-6-methylolphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYL-6-METHYLOLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXB3SV3FYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 38% solution of formaldehyde (32.0 grams, 0.4 mol) was added to a stirred solution of 2,4-dimethylphenol (36.6 grams, 0.3 mol) in water (100 ml) containing sodium hydroxide (14 gr., 0.35 mol) and heated at 50° C. for 4 to 5 hours. The reaction was cooled and solid sodium hydroxide added to precipitate the salt of the product. The solid was removed by filtration and dissolved in water. This solution was neutralized with carbon dioxide (dry ice) and the resulting mixture was extracted with methylene chloride. The organic layer was removed, dried, and evaporated to yield a light brown solid. This solid was washed in hexane containing a small amount of toluene to afford a tan solid. The NMR1 and FD/MS2 data support the structure.
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Synthesis routes and methods II

Procedure details

75 g of NaOH were dissolved in 300 ml of deionized (DI) water. 183.3 g 2,4-dimethylphenol were added, and the mixture was cooled to 15°-20° C. 188 g of aqueous formaldehyde (made from 152g 37% formalin diluted with 36 g water) were added over half an hour, while the temperature was maintained below 20° C. After stirring overnight, Thin Layer Chromotography (TLC) in 2:1 hexane/ethyl. acetate showed a single spot, and no remaining 2,4-dimethylphenol. The pH was then adjusted to 6-7 with about 200 ml of 50% aqueous acetic acid. The mixture was transferred to a 2 liter beaker, and extracted with ethyl acetate (400 ml). Removal of the ethyl acetate in a vacuum gave 221.0 g (97.4%) of the desired product as a clear oil or a low-melting solid.
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97.4%

Synthesis routes and methods III

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stirrer, condenser, and Ar-inlet tube was charged with 22.0 g (145 mmol) of crude (1), 24.7 mL (130 mmol) of 1-bromononane (Fluka), 5.79 (145 mmol) of sodium hydroxide (Fisher), and 100 mL of isopropanol (Fisher). After the mixture was refluxed overnight, 100 mL of water and 100 mL of hexane (Fisher) were added. The hexane layer was washed with 20 mL of 1N NaOH (Fisher). The combined aqueous layers were extracted with 50 mL of hexane. Then, the combined hexane solutions were extracted with 100 mL+2×50 mL=200 mL of 95% methanol. The combined methanol extracts were concentrated. The residual water was removed azeotropically with 100 mL of toluene. The residue was dried at 50° C. under high vacuum to give 28.1 g of crude (2) as a brown oil; 50.5% yield from (1), 77.7% yield based on 1-bromononane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Hydroxymethyl)-4,6-dimethylphenol
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2-(Hydroxymethyl)-4,6-dimethylphenol

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